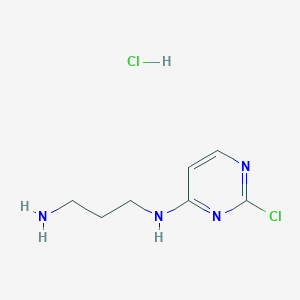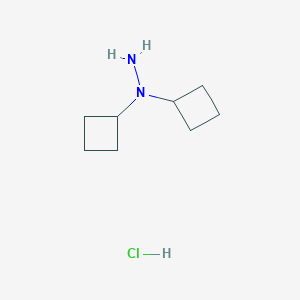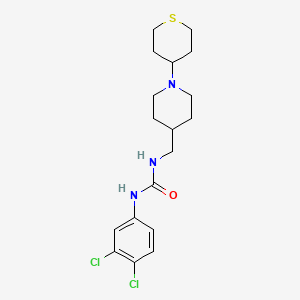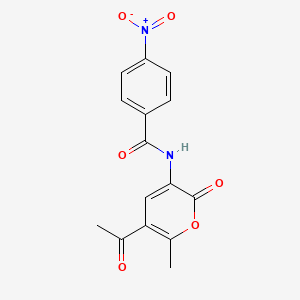
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O2S2 and its molecular weight is 384.94. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrooptic Film Fabrication
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide and similar compounds have applications in electrooptic film fabrication. Heterocyclic "push-pull" chromophores, including variations of this compound, demonstrate significance in thin-film microstructure and nonlinear optical response. These properties are crucial in developing advanced optical and electrooptic materials (Facchetti et al., 2006).
Chemical Kinetics Studies
The kinetics of elimination reactions involving compounds like 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is another area of research interest. Understanding the elimination process, especially in the presence of strong bases, helps in comprehending the behavior of such compounds under different chemical conditions (Kumar & Balachandran, 2008).
Asymmetric Catalysis
These compounds are also explored in asymmetric catalysis, particularly in asymmetric allylic alkylations. The study of how these compounds behave in the presence of different catalysts can lead to the development of more efficient synthetic pathways for producing chiral molecules (Uenishi & Hamada, 2001).
Synthesis of Pyrrolidines
Research also focuses on the synthesis of pyrrolidines using compounds like 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide. Pyrrolidines are valuable in various chemical processes, and their synthesis is important for developing new drugs and materials (Craig, Jones, & Rowlands, 2000).
Transfer Hydrogenation
These compounds find applications in transfer hydrogenation processes. Understanding their role in such reactions can lead to advancements in catalysis and synthetic chemistry, particularly in developing new methods for hydrogenation reactions (Ruff, Kirby, Chan, & O'Connor, 2016).
Molecular and Supramolecular Structures
Studying the molecular and supramolecular structures of these compounds contributes to a better understanding of their chemical properties and potential applications in material science and chemistry (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-5-3-14(4-6-16)13-24(21,22)19-11-17(15-7-10-23-12-15)20-8-1-2-9-20/h3-7,10,12,17,19H,1-2,8-9,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOMTVNWCOYFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)


![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)



![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)


![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)
![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2382450.png)